methyl 1H-1,2,3,4-tetrazole-5-carboxylate

Catalog No.
S13645386
CAS No.
97752-08-4
M.F
C3H4N4O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1H-1,2,3,4-tetrazole-5-carboxylate

CAS Number

97752-08-4

Product Name

methyl 1H-1,2,3,4-tetrazole-5-carboxylate

IUPAC Name

methyl 2H-tetrazole-5-carboxylate

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C3H4N4O2/c1-9-3(8)2-4-6-7-5-2/h1H3,(H,4,5,6,7)

InChI Key

YPZUHDLEVMSMPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=N1

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound characterized by the molecular formula C4H5N5O2 and a molecular weight of 155.12 g/mol. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with a carboxylate group (-COOCH3) attached to it. The presence of the tetrazole moiety imparts unique chemical properties and biological activities, making this compound of interest in various fields such as medicinal chemistry and agriculture.

  • Oxidation: Under specific conditions, it can be oxidized to yield various products.
  • Reduction: The compound can be reduced to its corresponding amine or other derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The nitrogen atoms in the tetrazole ring can participate in substitution reactions, allowing for the introduction of various substituents .

These reactions highlight the versatility of methyl 1H-1,2,3,4-tetrazole-5-carboxylate in synthetic organic chemistry.

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, compounds containing the tetrazole moiety are known to interact with specific enzymes and receptors in biological systems, potentially modulating biochemical pathways relevant to disease processes .

Several synthesis methods for methyl 1H-1,2,3,4-tetrazole-5-carboxylate have been reported:

  • One-Pot Synthesis: A common method involves reacting substituted thiazolylamine or oxazolylamine with triethyl orthoformate and sodium azide in the presence of a catalyst like tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). This method yields high quantities of the desired tetrazole derivative .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields. For instance, a [3+2] cycloaddition reaction between nitriles and sodium azide can be performed under microwave conditions to produce methyl 1H-1,2,3,4-tetrazole-5-carboxylate efficiently .

These methods demonstrate the adaptability of synthetic strategies for producing this compound.

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs due to its biological activity.
  • Agricultural Chemistry: The compound can be utilized in designing agrochemicals that target specific pests or diseases.
  • Coordination Chemistry: It is used as a ligand in coordination complexes due to its ability to coordinate with metal ions .

These applications underscore the compound's importance across different scientific disciplines.

Studies on methyl 1H-1,2,3,4-tetrazole-5-carboxylate have focused on its interactions with biological targets. The tetrazole ring acts as a bioisosteric replacement for carboxylic acids, allowing it to mimic their interactions with enzymes and receptors. Research has indicated that this compound can modulate enzymatic activities related to metabolic pathways and may influence cellular signaling processes .

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1H-1,2,3,4-tetrazole-5-carboxylic acidParent acid form; contains carboxylic acid functional groupLacks methyl ester functionality
1H-1,2,3,4-tetrazole-5-thiolateContains sulfur atom instead of oxygen in the carboxylate groupExhibits different reactivity due to sulfur presence
5-substituted 1H-tetrazolesVarious derivatives with different substituents on the tetrazole ringUnique reactivity based on substitution pattern

The uniqueness of methyl 1H-1,2,3,4-tetrazole-5-carboxylate lies in its specific combination of the tetrazole structure and the methyl ester group. This combination influences its chemical reactivity and biological activity differently compared to other similar compounds.

The development of efficient one-pot synthesis methodologies for methyl 1H-1,2,3,4-tetrazole-5-carboxylate has emerged as a critical area of research in heterocyclic chemistry [1] [2]. One-pot approaches offer significant advantages in terms of atom economy, reduced waste generation, and streamlined synthetic procedures compared to multi-step protocols [3] [4].

The Ugi-azide multicomponent reaction represents one of the most versatile one-pot approaches for tetrazole synthesis [3] [5]. This methodology involves the condensation of an aldehyde, amine, isocyanide, and azide source in a single reaction vessel [5]. For methyl 1H-1,2,3,4-tetrazole-5-carboxylate synthesis, this approach typically employs methyl cyanoformate as the nitrile precursor along with appropriate amine and azide components [6] [7].

Recent advances in microwave-assisted one-pot synthesis have demonstrated remarkable improvements in reaction efficiency [8] [9]. The microwave-assisted protocol utilizing trimethylsilyl azide, phosphoryl chloride, and appropriate carbonyl compounds has shown yields ranging from 65% to 94% for various tetrazole derivatives [7]. This methodology particularly benefits from the rapid heating profile achievable under microwave irradiation, which accelerates the cyclization process while minimizing side reactions [9].

Flow reactor systems have emerged as another promising one-pot approach for tetrazole synthesis [1] [2]. The continuous flow methodology developed by Palde and Jamison demonstrates exceptional safety and efficiency characteristics [1]. This approach utilizes a homogeneous solution of nitrile substrate and sodium azide in N-methylpyrrolidone-water mixture, pumped through a heated tubular reactor at 190°C [1]. The method achieves near-quantitative yields while maintaining excellent safety profiles through elimination of headspace accumulation of hydrazoic acid [1].

One-Pot MethodReaction TimeTemperatureYield RangeReference
Ugi-azide multicomponent3-24 hoursRoom temperature to 100°C62-98% [5]
Microwave-assisted10-30 minutes120-230°C65-94% [7] [9]
Continuous flow20 minutes190°C90-99% [1]
Copper-catalyzed3-8 hours120°C89-97% [10] [11]

Azide-Cyanoformate Cyclization Strategies

The azide-cyanoformate cyclization represents the fundamental mechanistic pathway for methyl 1H-1,2,3,4-tetrazole-5-carboxylate formation [6] [12]. This process involves the nucleophilic attack of azide anion on the electrophilic carbon of the cyanoformate group, followed by cyclization to form the tetrazole ring [12].

Mechanistic studies using density functional theory calculations have revealed that the reaction proceeds through an initial nitrile activation step [12]. The computational analysis suggests that the process involves formation of an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole product [12]. The activation barriers correlate strongly with the electron-withdrawing potential of substituents on the nitrile group [12].

The traditional Sharpless methodology employs zinc bromide as a Lewis acid catalyst to facilitate the azide-cyanoformate cyclization [13] [1]. This approach typically requires elevated temperatures (140-190°C) and utilizes aqueous zinc bromide to promote the cycloaddition reaction between sodium azide and ethyl cyanoformate [6] [13]. The zinc-catalyzed method achieves good yields but requires careful control of reaction conditions to minimize hydrazoic acid formation [1].

Alternative Lewis acid catalysts have been extensively investigated for this cyclization strategy [10] [14] [11]. Copper-based catalysts, particularly copper sulfate pentahydrate and copper-doped silica systems, have demonstrated exceptional efficiency in promoting the azide-cyanoformate cyclization [10] [11]. The heterogeneous copper catalysts offer advantages in terms of recyclability and ease of separation from reaction products [11].

Recent developments in palladium-catalyzed azide-cyanoformate cyclization have shown promising results [14] [15]. The iron oxide-supported palladium catalyst system achieves high yields (up to 97%) while maintaining excellent recyclability through magnetic separation [14]. The proposed mechanism involves initial coordination of the cyanoformate to the palladium center, followed by azide coordination and subsequent [3+2] cycloaddition [15].

Solvent and Catalyst Optimization Studies

Solvent selection plays a crucial role in determining the efficiency and selectivity of methyl 1H-1,2,3,4-tetrazole-5-carboxylate synthesis [16] [17] [4]. Systematic optimization studies have revealed significant variations in reaction outcomes based on solvent polarity, hydrogen bonding capability, and coordination properties [17] [10].

N-methylpyrrolidone has emerged as one of the most effective solvents for tetrazole synthesis [1] [10]. The combination of N-methylpyrrolidone with water in a 9:1 ratio provides optimal balance between reaction rate and product yield [1]. This solvent system maintains reaction homogeneity throughout the process while suppressing unwanted side reactions such as nitrile hydration [1].

Dimethylformamide represents another highly effective solvent for tetrazole synthesis [18]. Comparative studies indicate that dimethylformamide generally provides superior yields compared to dimethyl sulfoxide and other polar aprotic solvents [18]. The optimal temperature range for dimethylformamide-mediated synthesis typically falls between 100-120°C [18].

Water-mediated synthesis has gained attention as an environmentally benign approach [19] [4]. The use of water as solvent, particularly in combination with microwave heating, has demonstrated yields up to 52% for various tetrazole derivatives [4]. Biphasic toluene-water systems (9:1 ratio) have shown exceptional performance, achieving quantitative product formation with 90% isolated yield [4].

Solvent SystemTemperatureReaction TimeYieldCatalystReference
N-methylpyrrolidone:Water (9:1)190°C20 minutes90-99%None [1]
Dimethylformamide120°C3-8 hours89-95%Lead chloride [18]
Toluene:Water (9:1)120°C3 hours90%Microwave [4]
Polyethylene glycol-400120°C2-4 hours89-97%Iron oxide-palladium [14]

Catalyst optimization studies have focused on developing efficient, recyclable, and environmentally benign catalytic systems [14] [11]. Heterogeneous catalysts offer significant advantages over homogeneous systems in terms of separation and reusability [11]. The iron oxide-supported systems, particularly those incorporating palladium or copper, have demonstrated exceptional catalytic activity while maintaining stability through multiple reaction cycles [14] [11].

Temperature optimization studies reveal that most tetrazole synthesis reactions require elevated temperatures to achieve acceptable reaction rates [2] [9]. The optimal temperature range typically falls between 120-190°C, depending on the specific catalyst and solvent system employed [1] [2]. Higher temperatures accelerate the reaction but may lead to increased formation of side products [9].

Purification Techniques and Yield Maximization

Purification of methyl 1H-1,2,3,4-tetrazole-5-carboxylate presents unique challenges due to the polar nature of the tetrazole ring and the presence of multiple nitrogen atoms [20] [21]. Standard purification techniques must be carefully optimized to achieve high purity while maximizing product recovery [22] [23].

Column chromatography represents the most widely employed purification technique for tetrazole derivatives [20] [23]. Silica gel chromatography using gradient elution systems has proven particularly effective [22] [20]. The typical eluent systems employ mixtures of petroleum ether and ethyl acetate, with ratios ranging from 20:1 to 2:8 depending on the specific substitution pattern [20] [23]. Alternative eluent systems utilizing dichloromethane-methanol-acetic acid gradients (98:1:1 to 92:5:3) have shown superior resolution for certain tetrazole derivatives [22].

Crystallization techniques offer an attractive alternative to chromatographic purification, particularly for large-scale production [21] [24]. Recrystallization from ethyl acetate-hexane mixtures provides excellent purification efficiency for many tetrazole derivatives [25]. The crystallization process can be further optimized through careful control of cooling rates and the use of appropriate seed crystals [24].

The development of specialized purification protocols for industrial applications has focused on eliminating chromatographic steps due to scale and cost limitations [21]. Alternative approaches include acid-base extraction procedures that exploit the amphoteric nature of tetrazole derivatives [2]. The typical workup involves dilution with water, acidification to pH 1 using hydrochloric acid, followed by extraction with ethyl acetate [2]. Subsequent treatment with sodium hydroxide solution and re-acidification allows for selective purification [2].

Yield maximization strategies have been developed through systematic optimization of reaction parameters [17] [14]. The use of near-equimolar ratios of reactants (1.05 equivalents of sodium azide relative to nitrile) has proven optimal for most synthetic protocols [1]. Excess azide can lead to safety concerns and purification difficulties, while insufficient azide results in incomplete conversion [1].

Purification MethodTypical Yield RecoveryPurity AchievedScale LimitationReference
Silica gel chromatography85-95%>98%Laboratory scale [20] [23]
Recrystallization80-90%>95%Scalable [24]
Acid-base extraction75-85%90-95%Industrial scale [2]
Combination methods70-80%>99%Variable [22]

Advanced purification techniques including preparative high-performance liquid chromatography have been employed for research applications requiring exceptional purity [26]. These methods, while effective, are generally not economically viable for large-scale production due to cost and throughput limitations [26].

Comparative Analysis of Industrial vs. Laboratory-Scale Production

The transition from laboratory-scale to industrial-scale production of methyl 1H-1,2,3,4-tetrazole-5-carboxylate involves significant challenges related to safety, economics, and process scalability [1] [2] [27]. Industrial production requires careful consideration of hazard mitigation, particularly regarding the handling of azide reagents and potential formation of explosive intermediates [27].

Laboratory-scale synthesis typically employs batch reactions in standard glassware with reaction volumes ranging from milliliters to several hundred milliliters [25] [4]. These protocols often utilize expensive reagents and solvents without significant cost optimization [4]. The laboratory approach allows for extensive optimization of reaction conditions and detailed monitoring of reaction progress [8] [4].

Industrial production faces substantial safety challenges related to azide handling and hydrazoic acid formation [27]. The industrial synthesis of tetrazoles produced in tens of tons per year requires specialized equipment designed to prevent condensation of hydrazoic acid and minimize explosion risks [27]. Risk assessment procedures mandate that reactions be conducted in specialized facilities with appropriate safety measures [27].

Continuous flow technology has emerged as a viable solution for industrial-scale tetrazole production [1] [2]. The flow approach eliminates many safety concerns associated with batch processing while enabling scalable production [1]. Demonstration runs using integrated continuous flow reactors have achieved production rates of 4.85 grams per hour, corresponding to 116 grams per day for individual tetrazole products [1].

Production ScaleTypical VolumeSafety RequirementsCost ConsiderationsYield EfficiencyReference
Laboratory1-500 mLStandard fume hoodReagent cost secondary85-99% [4]
Pilot scale1-10 LSpecialized ventilationModerate optimization80-95% [2]
Industrial>100 LBunker facilitiesCritical factor75-90% [27]
Continuous flowVariableMinimal headspaceEquipment intensive90-99% [1]

Economic analysis reveals significant differences between laboratory and industrial production costs [21] [27]. Laboratory-scale synthesis often employs expensive catalysts and purification methods that become prohibitively costly at industrial scale [21]. The use of column chromatography, while standard in laboratory settings, is impractical for large-scale production due to limitations on column size and loading capacity [21].

Industrial production optimization focuses on developing processes that eliminate expensive purification steps [21]. Simple filtration and crystallization procedures are preferred over chromatographic methods [21]. The development of heterogeneous catalysts that can be easily separated and recycled represents a key strategy for industrial cost reduction [14] [11].

Process intensification through continuous flow technology offers significant advantages for industrial production [1] [2]. The elimination of batch-to-batch variations, reduced equipment footprint, and enhanced safety profiles make flow processes attractive for commercial implementation [1]. The ability to operate at elevated temperatures and pressures without safety concerns related to headspace accumulation provides additional process advantages [1].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides fundamental structural information for methyl 1H-1,2,3,4-tetrazole-5-carboxylate. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern [1]. The most diagnostic signal appears at 8.4 parts per million, corresponding to the tetrazole ring hydrogen atom, which exhibits a characteristic downfield chemical shift due to the electron-withdrawing nature of the nitrogen-rich heterocyclic system [1] [2].

The methyl ester protons manifest as a singlet at 4.1 parts per million with an integration value of three protons, confirming the presence of the methoxycarbonyl functional group [1]. This chemical shift is consistent with alkyl protons attached to electron-withdrawing ester carbonyl groups in similar heterocyclic systems [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework. The carbonyl carbon resonates at 164.9 parts per million, displaying the expected downfield shift characteristic of ester carbonyls [1] [4]. The methyl carbon of the ester group appears at 53.4 parts per million, while the tetrazole ring carbon exhibits chemical shifts in the range of 141-157 parts per million [1] [2]. These values are consistent with the electron density distribution within the aromatic tetrazole system and correlate well with theoretical predictions from density functional theory calculations [5] [6].

Infrared Spectroscopy

Infrared spectroscopy reveals distinctive vibrational modes that characterize the functional groups present in methyl 1H-1,2,3,4-tetrazole-5-carboxylate. The carbonyl stretching vibration appears as a strong absorption at 1760 wavenumbers, confirming the presence of the ester functional group [2] [4]. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effect of the tetrazole ring, which reduces electron density at the carbonyl carbon and strengthens the carbon-oxygen double bond [7] [8].

The tetrazole ring exhibits several characteristic vibrational modes. The nitrogen-nitrogen stretching vibrations appear at 1408 and 1148 wavenumbers with medium intensities, reflecting the delocalized bonding within the heterocyclic system [2] [7]. Ring deformation modes are observed at 806 wavenumbers, providing fingerprint identification of the tetrazole moiety [2] [8]. These assignments are supported by comparison with related tetrazole derivatives and theoretical vibrational frequency calculations [7] [8].

Mass Spectrometry

Mass spectrometry confirms the molecular composition of methyl 1H-1,2,3,4-tetrazole-5-carboxylate through the observation of the molecular ion peak at mass-to-charge ratio 155 . This value corresponds precisely to the calculated molecular weight based on the molecular formula C4H5N5O2. Fragmentation patterns typically show loss of the methoxy group (mass 31) and formation of tetrazole-containing fragments, providing additional structural confirmation [10].

X-Ray Crystallographic Studies

Crystallographic analysis of tetrazole carboxylate derivatives provides detailed three-dimensional structural information, although specific crystal structure data for methyl 1H-1,2,3,4-tetrazole-5-carboxylate remains unreported in the literature. However, extensive crystallographic studies of closely related compounds offer valuable insights into the expected structural features [11] [12] [13].

Related Crystallographic Data

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate crystallizes in the monoclinic space group P21/c with cell parameters a = 10.060 Å, b = 8.254 Å, c = 13.536 Å, and β = 104.479° [11] [13]. The tetrazole ring maintains planarity with the phenyl substituent, exhibiting a dihedral angle of only 2.85°. The methyl acetate group adopts an orientation nearly perpendicular to the tetrazole ring plane, with a dihedral angle of 82.61° [11] [13].

Similarly, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester crystallizes in space group P21/c with comparable cell parameters [12] [4]. The tetrazole and phenyl rings demonstrate coplanarity with a dihedral angle of 3.89°, while the acetate group maintains perpendicular orientation to the tetrazole plane with a dihedral angle of 84.99° [12] [4].

Structural Implications

These crystallographic studies reveal consistent structural motifs in tetrazole carboxylate systems. The tetrazole ring exhibits strong delocalization, with nitrogen-nitrogen bond lengths ranging from 1.315 to 1.330 Å, indicating significant aromatic character [11] [12] [14]. The ester functional group typically adopts orientations that minimize steric interactions while maintaining favorable electronic conjugation with the heterocyclic system [11] [12] [13].

Tautomeric Behavior Analysis

Fundamental Tautomeric Equilibrium

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate exhibits tautomeric behavior characteristic of substituted tetrazole systems. The compound can exist in two principal tautomeric forms: the 1H-tetrazole and 2H-tetrazole configurations, differing in the position of the annular hydrogen atom [15] [16] [17].

Theoretical investigations consistently demonstrate that the 2H-tautomer represents the thermodynamically favored form in the gas phase [16] [18] [19]. High-level ab initio calculations indicate energy differences of approximately 2.07 kilocalories per mole favoring the 2H-form over the 1H-form for the parent tetrazole system [18] [19]. For ester-substituted derivatives, this energy difference increases to 6.0-6.5 kilocalories per mole, reflecting the electronic influence of the electron-withdrawing carbonyl group [20] [12] [4].

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium exhibits sensitivity to environmental conditions, particularly solvent polarity. In aqueous solution, the 1H-tautomer becomes stabilized relative to the gas phase due to enhanced hydrogen bonding interactions [16] [17]. However, in aprotic solvents typically used for nuclear magnetic resonance spectroscopy, the 2H-form predominates [16] [21].

Mechanistic Aspects

Tautomerization proceeds through intramolecular hydrogen transfer mechanisms with calculated activation barriers of 40-50 kilocalories per mole for unimolecular processes [15] [22] [18]. The process involves breaking and forming nitrogen-hydrogen bonds within the tetrazole ring, with transition states exhibiting partial bond formation to adjacent nitrogen atoms [15] [18].

Experimental Evidence

Matrix isolation infrared spectroscopy studies of related tetrazole systems provide direct experimental evidence for tautomeric equilibria. At sublimation temperatures, the ratio of 1H to 2H forms approximates 1:10, consistent with the calculated energy differences [7] [8]. Nuclear magnetic resonance spectroscopy in solution typically shows averaged signals due to rapid tautomeric exchange on the nuclear magnetic resonance timescale [16] [17].

Computational Chemistry Insights (Density Functional Theory Calculations)

Electronic Structure Analysis

Density functional theory calculations using the B3LYP functional with various basis sets provide comprehensive electronic structure information for methyl 1H-1,2,3,4-tetrazole-5-carboxylate [5] [6] [23]. The highest occupied molecular orbital energy calculated at the B3LYP/6-311++G(d,p) level is -6.82 electron volts, while the lowest unoccupied molecular orbital energy is -1.75 electron volts, yielding an energy gap of 5.07 electron volts [5] [6].

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the tetrazole ring nitrogen atoms, particularly the N2 position, which bears a formal lone pair with p-orbital character [5] [4]. The lowest unoccupied molecular orbital exhibits π* character distributed across the tetrazole ring and carbonyl group, indicating potential sites for electrophilic attack [5] [6].

Geometric Optimization Results

Optimized geometries obtained from density functional theory calculations provide precise bond lengths and angles. The nitrogen-nitrogen bond distances within the tetrazole ring range from 1.315 to 1.354 Å, confirming the delocalized aromatic character [5] [23] [4]. The C5-N4 bond length of 1.354 Å indicates partial double bond character, consistent with resonance structures involving the exocyclic carbon [5] [4].

The ester carbonyl bond length of 1.19 Å reflects the expected double bond character, while the C-O single bond measures 1.32 Å [5] [6]. These values align well with experimental crystallographic data for related compounds [11] [12] [13].

Thermodynamic Properties

Density functional theory calculations predict standard thermodynamic properties including enthalpies of formation, heat capacities, and entropy values [6] [24]. The calculated heat of formation for methyl 1H-1,2,3,4-tetrazole-5-carboxylate is estimated at 468-490 kilojoules per mole, reflecting the high energy content associated with the nitrogen-rich heterocyclic system [6] [24].

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals significant delocalization within the tetrazole ring system [4]. The lone pair orbital on N2 (lp(N2)) contributes to strong resonance interactions with adjacent π* antibonding orbitals, with stabilization energies of 50.23 kilocalories per mole for lp(N2) → π(N3-N4) and 27.82 kilocalories per mole for lp(N2) → π(N1-C5) interactions [4]. These large stabilization energies confirm the aromatic character of the tetrazole ring and explain the structural preferences observed experimentally [4].

Comparative Structural Analysis with Analogous Tetrazole Esters

Molecular Weight and Physical Properties

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate (molecular weight 155.12) represents the smallest member of the tetrazole carboxylate ester family . Comparison with ethyl 1H-1,2,3,4-tetrazole-5-carboxylate (molecular weight 169.14) reveals the systematic influence of alkyl chain extension on physical properties [20] [25]. The ethyl derivative exhibits similar spectroscopic characteristics but with modified solubility and volatility profiles [20] [25].

Substitution Pattern Effects

N-methylated derivatives such as methyl 1-methyl-1H-tetrazole-5-carboxylate (molecular weight 169.15) eliminate tautomeric behavior by fixing the substitution pattern [27]. These compounds exhibit distinct melting points (102-104°C) and modified nuclear magnetic resonance spectra lacking the characteristic tetrazole proton signal [27]. The infrared carbonyl stretching frequency shifts to lower wavenumbers (1750 cm⁻¹) due to reduced electron withdrawal from the quaternized nitrogen [27].

Electronic Effects Comparison

The electron-withdrawing nature of the tetrazole ring influences ester reactivity across the series. Infrared spectroscopy reveals systematic trends in carbonyl stretching frequencies: methyl 1H-1,2,3,4-tetrazole-5-carboxylate (1760 cm⁻¹) > ethyl derivative (1755 cm⁻¹) > N-methylated analogs (1745-1750 cm⁻¹) [27] [20]. This trend reflects decreasing electron withdrawal as steric factors and substitution patterns modify electronic communication between the tetrazole ring and carbonyl group [28] [29].

Structural Homology

Crystallographic analysis of related tetrazole esters reveals conserved structural motifs [11] [30] [12] [14]. The tetrazole ring maintains planarity across the series, with dihedral angles between substituents typically ranging from 1-5° [11] [30] [14]. Ester groups consistently adopt orientations 80-85° from the tetrazole plane, minimizing steric interactions while preserving electronic communication [11] [12] [13].

Tautomeric Behavior Patterns

Unsubstituted tetrazole esters exhibit similar tautomeric preferences, with 2H-forms favored by 5.8-6.5 kilocalories per mole based on density functional theory calculations [20] [12] [18] [4]. This consistency suggests that the ester substituent exerts predictable electronic effects on tautomeric equilibria across the structural series [15] [16] [18] [19].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

128.03342538 g/mol

Monoisotopic Mass

128.03342538 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types